molecular formula C4H7N B154008 But-3-yn-1-amine CAS No. 14044-63-4

But-3-yn-1-amine

Cat. No. B154008
CAS RN: 14044-63-4
M. Wt: 69.11 g/mol
InChI Key: XSBPYGDBXQXSCU-UHFFFAOYSA-N
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Description

But-3-yn-1-amine, also known as 1-Amino-3-butyne, is a chemical compound with the molecular formula C4H7N . It is a colorless liquid that acquires a yellow color upon storage in air . It has a fishy, ammonia-like odor common to amines .


Synthesis Analysis

But-3-yn-1-amine can be synthesized from methanesulphonic acid but-3-ynyl ester. The ester is diluted in ethanol and an aqueous solution of ammonia at 32% is added. The mixture is heated at 50°C for 3 hours. After cooling to room temperature, Boc2O dissolved in acetonitrile is added and the mixture is stirred for 72 hours .


Molecular Structure Analysis

The molecular structure of But-3-yn-1-amine consists of a butyne (a four-carbon alkyne) with an amine group attached to one end .


Chemical Reactions Analysis

But-3-yn-1-amine can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivatives . It can also be used as a reagent to synthesize dialkynylamides from diacids .


Physical And Chemical Properties Analysis

But-3-yn-1-amine has a molecular weight of 69.11 g/mol . It has a boiling point of 105°C and a density of 0.844 g/mL at 25°C . The compound is a clear, faint yellow liquid at room temperature .

Scientific Research Applications

CO2 Capture and Sequestration

But-3-yn-1-amine plays a role in the development of new ionic liquids for CO2 capture. A study demonstrated the synthesis of an ionic liquid incorporating a cation with an appended amine group, derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid effectively sequesters CO2 as a carbamate salt and can be recycled, showcasing its efficiency and environmental friendliness in comparison to commercial amine sequestering reagents (Bates, Mayton, Ntai, & Davis, 2002).

Atmospheric Chemistry

In atmospheric chemistry, but-3-yn-1-amine-related compounds are significant. A research involving the oxidation of various primary aliphatic amines, including butylamine, with NO3 radicals showed substantial aerosol formation. These findings have implications for understanding air quality and particle formation in rural communities with elevated nighttime particulate matter loadings (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).

Asymmetric Synthesis

But-3-yn-1-amine is used in the asymmetric synthesis of amines. Research highlighted the use of N-tert-Butanesulfinyl aldimines and ketimines as versatile intermediates for synthesizing a variety of enantioenriched amines. This methodology is efficient for producing amino acids, amino alcohols, and trifluoromethyl amines, demonstrating its versatility and importance in organic synthesis (Ellman, Owens, & Tang, 2002).

Materials Chemistry

In materials chemistry, amines, including derivatives of but-3-yn-1-amine, are key intermediates. Their nucleophilic characteristics make them essential for synthesizing materials like polyamides and polyureas. Research has focused on the synthesis of biobased primary and secondary amines, discussing their use as building blocks for material chemistry and highlighting their role in creating biobased polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Catalytic Activity in Transesterification

But-3-yn-1-amine derivatives have been studied for their catalytic activity in transesterification, an important reaction in biodiesel production. Functionalization of zeolite Y with different amine structures enhanced the catalyst's lifetime and efficiency. This research is significant for developing more sustainable and efficient catalysts for biofuel production (Samerjit, Kongparakul, Reubroycharoen, Guan, & Samart, 2016).

Safety And Hazards

But-3-yn-1-amine is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

properties

IUPAC Name

but-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBPYGDBXQXSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903782
Record name NoName_4529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yn-1-amine

CAS RN

14044-63-4
Record name but-3-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
JV Panada, VA Klopava, TA Kulahava… - … и клеточные основы …, 2020 - elibrary.ru
… The substances were obtained by reductive amination of 20-keto- (pregnenolone) or 17-ketosteroids (dehydroepiandrosterone, estrone) with prop-2-yn-1-amine, but-3-yn-1-amine or …
Number of citations: 5 elibrary.ru
Y Li, R Pi, XH Ouyang, RJ Song, JH Li - Organic letters, 2018 - ACS Publications
… Substrate 1h with a phenyl group at the 1 position of the but-3-yn-1-amine moiety could be converted into 3ha in 54% yield. However, substrates 1i,j containing an N-Bn group or a free …
Number of citations: 18 pubs.acs.org
R Mancuso, I Ziccarelli, CS Pomelli, C Cuocci… - Journal of catalysis, 2020 - Elsevier
… On the other hand, N-(tert-butyl)but-3-yn-1-amine 2n, bearing a very bulky tert-butyl group on nitrogen, turned out to be unreactive (Table 2, entry 14). …
Number of citations: 13 www.sciencedirect.com
K Malkova, A Bubyrev, V Krivovicheva, D Dar'in… - beilstein-journals.org
… But-3-yn-1-amine hydrochloride 18 was prepared according to a literature technique. Yield of 18: 305 mg (60%).The spectroscopic data matched those reported in the literature. …
Number of citations: 0 www.beilstein-journals.org
R Mancuso, I Ziccarelli, M Brindisi, CD Altomare… - Catalysts, 2021 - mdpi.com
… The carbonylation protocol led to lower γ-lactam yields when starting from N-alkyl substituted substrates, such as N-benzylbut-3-yn-1-amine 1l and N-(1-phenylethyl)but-3-yn-1-amine …
Number of citations: 12 www.mdpi.com
MR Levengood, CC Kerwood, C Chatterjee… - …, 2009 - Wiley Online Library
… Cleavage of the fully protected peptide from the resin by using acetic acid and trifluoroethanol, followed by coupling of but-3-yn-1-amine to the carboxy terminus of 7 by using DIPEA, …
C Dolan, B Naysmith, SFR Hinkley… - Australian Journal of …, 2015 - CSIRO Publishing
… The synthesis of required acrylamide ‘click’ partner 2 began with the acylation of but-3-yn-1-amine (7) with acryloyl chloride (6) and one equivalent of pyridine in chloroform. However, …
Number of citations: 5 www.publish.csiro.au
FKI Chio, SJJ Guesne, L Hassall… - The Journal of …, 2015 - ACS Publications
… acid 10 (0.070 g, 0.43 mmol) and T3P (50% in EtOAc; 0.29 mL, 0.49 mmol) in EtOAc (3.2 mL) were added sequentially Et 3 N (0.12 mL, 0.86 mmol) and but-3-yn-1-amine (0.030 g, 0.43 …
Number of citations: 36 pubs.acs.org
Y Song, G Wei, Z Quan, Z Chen, XF Wu - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… When propargyl amine 3a was replaced with but-3-yn-1-amine 3b, the desired six-membered ring dihydropyrimidine product 5t could be generated in 82% yield (Scheme 2c). However, …
Number of citations: 5 pubs.rsc.org
BK Hansen, CJ Loveridge, S Thyssen… - Angewandte Chemie …, 2019 - Wiley Online Library
… , we prepared a small collection of alkyne-tagged STEF probes (6–10) by initial reaction with oxalyl chloride 14, 15 and subsequent DMAP-catalyzed trapping with but-3-yn-1-amine to …
Number of citations: 27 onlinelibrary.wiley.com

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